Isobutyronitrile

説明

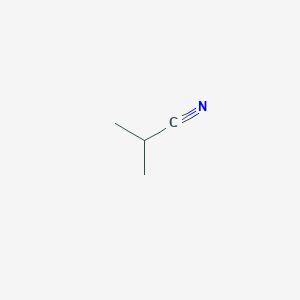

Structure

3D Structure

特性

IUPAC Name |

2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDFRRGEGBBSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026461 | |

| Record name | 2-Methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyronitrile appears as a clear colorless liquid. Flash point 47 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an almond-like odor; Note: Forms cyanide in the body; [NIOSH], Colorless liquid with an almond-like odor. [Note: Forms cyanide in the body.] | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanenitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

219 °F at 760 mmHg (EPA, 1998), 102 °C, 219 °F | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

47 °F (EPA, 1998), 8 °C, 8 °C (46 °F) - closed cup, 47 °F (8 °C) - closed cup, 47 °F | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Soluble in water, Slightly soluble in water, Very soluble in ethanol, ether, acetone and chloroform, Very soluble in alcohol, ether, Slight | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.733 to 0.7608 at 68 to 86 °F (EPA, 1998), 0.7704 g/cu m at 20 °C, 0.76 | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.38 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.38 (Air = 1) | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

100 mmHg at 130 °F (NIOSH, 2023), 32.7 [mmHg], Vapor pressure = 100 mm Hg at 130 °F, 32.7 mm Hg at 25 °C, (130 °F): 100 mmHg | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

78-82-0 | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyronitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/isobutyronitrile-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propanenitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699AWF2WV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propanenitrile, 2-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ4AC4A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-96.7 °F (EPA, 1998), -71.5 °C, -97 °F | |

| Record name | ISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropanenitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutyronitrile: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of isobutyronitrile. This compound, also known as 2-methylpropanenitrile or isopropyl cyanide, is a significant organic nitrile with applications as a solvent and an intermediate in the synthesis of various compounds, including insecticides.[1] This document consolidates key physical, chemical, and spectroscopic data into easily accessible formats, details relevant experimental protocols, and provides visual representations of its synthesis and analytical workflows.

Chemical Structure and Identification

This compound is an aliphatic nitrile with a branched-chain structure.[2] The molecule consists of an isopropyl group attached to a cyanide functional group.

-

IUPAC Name: 2-Methylpropanenitrile[2]

-

Synonyms: this compound, Isopropyl cyanide, 2-Cyanopropane[2]

-

Chemical Formula: C₄H₇N[2]

-

Molecular Weight: 69.11 g/mol [2]

-

CAS Registry Number: 78-82-0[2]

-

Canonical SMILES: CC(C)C#N[2]

-

InChI Key: LRDFRRGEGBBSRN-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is a colorless liquid with a characteristic almond-like odor.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Boiling Point | 107-108 °C | [3] |

| Melting Point | -72 °C | [3] |

| Density | 0.770 g/mL at 20 °C | [3] |

| Refractive Index (n²⁰/D) | 1.372 | [1] |

| Vapor Pressure | 100 mmHg at 54.4 °C | [3] |

| Vapor Density | 2.38 (vs air) | [3] |

| Solubility | Slightly soluble in water; very soluble in alcohol and ether. | [3] |

| Flash Point | 47 °F (8.3 °C) | [2] |

| Autoignition Temperature | 899 °F (482 °C) | [3] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.72 (septet, 1H), 1.33 (d, 6H) | [4] |

| ¹³C NMR (CDCl₃) | δ 123.4 (CN), 21.0 (CH), 19.5 (CH₃) | [5][6] |

| FT-IR (neat) | ~2245 cm⁻¹ (C≡N stretch), ~2980 cm⁻¹ (C-H stretch) | [7][8] |

| Mass Spectrum (EI) | m/z 69 (M+), 68, 54, 42 (base peak), 41, 39 | [2][9] |

| LogP (octanol/water) | 0.46 | [3] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydration of isobutyramide using a strong dehydrating agent such as phosphorus pentoxide.[3]

Synthesis Pathway

Caption: Synthesis of this compound via Dehydration of Isobutyramide.

Experimental Protocol: Synthesis from Isobutyramide

This protocol is adapted from Organic Syntheses.[3]

-

Mixing of Reactants: In a round-bottomed flask, thoroughly mix finely powdered and dry isobutyramide (2 moles) with phosphorus pentoxide (2.1 moles).

-

Apparatus Setup: Equip the flask with a condenser set for downward distillation. Use a receiving flask cooled in an ice bath.

-

Reaction and Distillation: Heat the reaction flask in an oil bath maintained at 200-220 °C. The this compound will begin to distill. Continue heating for 8-10 hours. The reaction time can be reduced by intermittent distillation under reduced pressure.

-

Purification: Transfer the collected crude product to a distillation flask. Add a small amount of phosphorus pentoxide (10-15 g) to the crude product.

-

Final Distillation: Distill the mixture. Collect the fraction boiling at 99-102 °C at 740 mmHg. The yield is typically in the range of 69-86%.

Experimental Protocols for Characterization

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically used to obtain singlets for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, place the sample in the beam path and collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands, particularly the strong C≡N stretch around 2245 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method. The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are typically ionized by Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Interpretation: Identify the molecular ion peak (M+) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information. For this compound, a prominent fragment is often observed at m/z 42, corresponding to the loss of a C₂H₃ fragment.

Safety and Handling

This compound is a flammable liquid and is toxic by ingestion, inhalation, and skin absorption.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry, well-ventilated area away from sources of ignition.

Applications

This compound serves as a solvent and a chemical intermediate in various industrial processes.[1] A notable application is in the synthesis of the organophosphorus insecticide diazinon. It is also used in the production of other fine chemicals and pharmaceuticals.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. The tabulated data and detailed experimental protocols offer a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The provided visualizations of the synthesis and analytical workflows aim to facilitate a clearer understanding of the key processes involved in working with this compound. Adherence to proper safety protocols is essential when handling this compound due to its hazardous nature.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound(78-82-0) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(78-82-0) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(78-82-0) IR Spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

Spectroscopic Profile of Isobutyronitrile: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for isobutyronitrile (2-methylpropanenitrile), a crucial building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR data are presented below.

Proton (¹H) NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methine and methyl protons.

| Proton Type | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| (CH₃)₂CH CN | ~2.72 | Septet | ~7.0 |

| (CH₃ )₂CHCN | ~1.33 | Doublet | ~7.0 |

Table 1: ¹H NMR Spectroscopic Data for this compound in Deuterated Chloroform (CDCl₃).

Carbon-¹³ (¹³C) NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the nitrile, methine, and methyl carbons.

| Carbon Type | Estimated Chemical Shift (δ) in CDCl₃ (ppm) |

| (CH₃)₂CHC N | 115 - 130 |

| (CH₃)₂C HCN | 20 - 30 |

| (C H₃)₂CHCN | 15 - 25 |

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound in Deuterated Chloroform (CDCl₃). The chemical shift for nitrile carbons typically falls within the 115-130 ppm range.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the nitrile functional group.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C≡N | Stretch | 2260 - 2240 | Strong, Sharp |

| C-H (sp³) | Stretch | < 3000 | Medium to Strong |

Table 3: Key Infrared Absorption Frequencies for this compound. Saturated nitriles typically exhibit a C≡N stretching vibration in this region.[1]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions, which are invaluable for confirming its molecular weight and elucidating its structure.

| m/z | Assignment | Relative Abundance |

| 69 | [M]⁺ (Molecular Ion) | Moderate |

| 68 | [M-H]⁺ | High |

| 54 | [M-CH₃]⁺ | Moderate |

| 42 | [C₃H₆]⁺ (Base Peak) | 100% |

| 28 | [C₂H₄]⁺ or [N₂]⁺ | High |

| 27 | [C₂H₃]⁺ | High |

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition (¹H NMR): Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for organic molecules (e.g., 0-220 ppm).

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Background Collection: First, record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Analysis: Place the prepared salt plates in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Presentation: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile this compound sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification, or through direct injection.

-

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Workflow Visualization

The logical flow for the complete spectroscopic characterization of this compound is depicted in the following diagram.

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of Isobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of isobutyronitrile, specifically its density and boiling point. The information is presented to support research, development, and quality control activities where this compound is utilized. This document includes a summary of its physical constants, detailed experimental protocols for their determination, and a workflow visualization to guide laboratory procedures.

Core Physical Properties of this compound

This compound, also known as 2-methylpropanenitrile or isopropyl cyanide, is an aliphatic nitrile with utility as a polar aprotic solvent and as an intermediate in organic synthesis. An accurate understanding of its physical properties is essential for its proper handling, application, and for the design of chemical processes.

Data Presentation: Physical Constants

The following table summarizes the key physical properties of this compound, compiled from various scientific sources.

| Physical Property | Value | Conditions |

| Density | 0.770 g/mL | at 20 °C[1][2][3][4] |

| 0.7704 g/cm³ | at 20 °C[5][6] | |

| Boiling Point | 103-104 °C | at 760 Torr (lit.)[1] |

| 103.9 °C | at 760 Torr[6][7] | |

| 107-108 °C | (lit.)[2][3][4][8] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for the experimental determination of the density and boiling point of a liquid compound such as this compound.

2.1. Determination of Density via the Pycnometer Method

The pycnometer method is a highly precise technique for determining the density of a liquid by comparing the weight of a known volume of the sample liquid to the weight of the same volume of a reference substance with a known density, typically distilled water.[1][4]

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube[1][8]

-

Analytical balance (accurate to ±0.001 g or better)

-

Constant temperature water bath

-

Thermometer

-

Distilled water (as reference substance)

-

This compound (sample)

-

Cleaning and drying supplies (e.g., acetone, drying oven)

Procedure:

-

Preparation: Thoroughly clean and dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.[4]

-

Mass with Reference Liquid (Water): Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.[4] Place the filled pycnometer in a constant temperature bath set to a specific temperature (e.g., 20°C) until thermal equilibrium is reached.[9] Carefully dry the exterior of the pycnometer and weigh it. Record this mass as m₁.

-

Mass with Sample Liquid (this compound): Empty and dry the pycnometer. Fill it with this compound, following the same procedure as with the water to ensure it is completely full and free of air bubbles.[4] Thermally equilibrate the filled pycnometer to the same temperature as the water and weigh it. Record this mass as m₂.

-

Calculation:

-

Mass of water: m_water = m₁ - m₀

-

Mass of this compound: m_iso = m₂ - m₀

-

Volume of the pycnometer (at the specified temperature) is calculated using the known density of water (ρ_water) at that temperature: V = m_water / ρ_water.

-

The density of this compound (ρ_iso) is then calculated: ρ_iso = m_iso / V.

-

2.2. Determination of Boiling Point via Simple Distillation

Simple distillation is a fundamental technique for purifying liquids and can also be used to determine the boiling point of a substance.[3][7] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][10]

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Thermometer and adapter

-

Receiving flask

-

Heating mantle or sand bath

-

Boiling chips or a magnetic stir bar

-

Clamps and stand

Procedure:

-

Apparatus Setup: Assemble the simple distillation apparatus. Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the distillation flask.[5]

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser.[3] This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.[7]

-

Heating: Gently heat the distillation flask. As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Temperature Reading: Observe the temperature as the vapor condenses on the thermometer bulb and distillation begins. The temperature will stabilize at the boiling point of the liquid.[3] Record the constant temperature at which the liquid is actively distilling.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary for a highly accurate boiling point determination.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the density and boiling point of this compound.

Caption: Experimental workflow for determining the density and boiling point of this compound.

References

- 1. fpharm.uniba.sk [fpharm.uniba.sk]

- 2. phillysim.org [phillysim.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. fpharm.uniba.sk [fpharm.uniba.sk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ised-isde.canada.ca [ised-isde.canada.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. che.utah.edu [che.utah.edu]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of Isobutyronitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

- December 13, 2025

This technical guide provides a comprehensive overview of the solubility of isobutyronitrile in various organic solvents. Due to a notable scarcity of publicly available quantitative data, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for the precise determination of this compound solubility, empowering researchers to generate specific data for their applications.

Qualitative Solubility of this compound

This compound, a polar aprotic solvent, generally exhibits good solubility in a range of common organic solvents.[1][2] The nitrile group's polarity allows for dipole-dipole interactions, making it miscible with many polar and moderately polar solvents.[3][4] While precise quantitative measurements are not widely published, several sources provide valuable qualitative descriptions of its solubility.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvent | Reported Solubility |

| Alcohols | Alcohol (general) | Very Soluble[5] |

| Ethers | Ether (general) | Very Soluble[5] |

| Ketones | Acetone | Slightly Soluble, Very Soluble[5] |

| General | Organic Solvents | Very Soluble [6] |

It is important to note that while "very soluble" and "miscible" suggest a high degree of solubility, these terms are not substitutes for quantitative data. The actual solubility can be influenced by factors such as temperature and the presence of impurities. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Determining this compound Solubility

To address the lack of quantitative data, a robust experimental protocol is necessary. The following method, based on the static equilibrium principle, is recommended for accurately determining the solubility of this compound in an organic solvent. This procedure involves allowing the two liquids to reach equilibrium, followed by compositional analysis of the saturated phases.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Pipettes and syringes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Preparation of Standards:

-

Prepare a series of standard solutions with known concentrations of this compound in the chosen organic solvent. These standards will be used to create a calibration curve for the GC analysis.

-

Accurately weigh appropriate amounts of this compound and the solvent and mix them in volumetric flasks to achieve the desired concentrations.

-

-

Sample Preparation and Equilibration:

-

In a series of sealed glass vials, add a known excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase of this compound ensures that the solvent becomes saturated.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined empirically (e.g., by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant). A typical equilibration time is 24 to 48 hours.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the two phases to separate completely while maintaining the experimental temperature.

-

-

Sampling:

-

Carefully extract a sample from the solvent-rich phase (the supernatant) using a syringe. It is crucial to avoid disturbing the this compound-rich phase at the bottom.

-

To prevent any undissolved this compound from being included in the analysis, it is advisable to filter the sample through a syringe filter compatible with the solvent.

-

-

Compositional Analysis (Gas Chromatography):

-

Inject a known volume of the filtered sample into the gas chromatograph.

-

Analyze the sample under predetermined GC conditions (e.g., injector temperature, column temperature program, detector temperature, and carrier gas flow rate).

-

Record the peak area corresponding to this compound in the resulting chromatogram.

-

-

Quantification:

-

Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the analyzed sample based on its peak area. This concentration represents the solubility of this compound in the organic solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams of this compound per 100 mL of solvent ( g/100 mL) or mole fraction.

-

Repeat the experiment at different temperatures to understand the temperature dependence of the solubility.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

This guide underscores the current state of knowledge on this compound solubility in organic solvents and provides a clear path for researchers to obtain the quantitative data necessary for their work. The provided experimental protocol is a robust starting point that can be adapted to specific laboratory conditions and analytical instrumentation.

References

- 1. This compound | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 78-82-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

Synthesis of Isobutyronitrile from Isobutyraldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing isobutyronitrile from isobutyraldehyde. This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This document details two principal methodologies: direct vapor-phase ammoxidation and a two-step synthesis proceeding through an isobutyraldehyde oxime intermediate.

This guide offers detailed experimental protocols, quantitative data presented in comparative tables, and visualizations of the reaction pathways and workflows to facilitate a deeper understanding and practical application of these synthetic methods.

Direct Vapor-Phase Ammoxidation

Direct ammoxidation is a continuous single-step catalytic process where isobutyraldehyde is reacted with ammonia and an oxygen source in the vapor phase over a solid catalyst at elevated temperatures. This method is suitable for large-scale industrial production.

Reaction Pathway

The overall reaction for the ammoxidation of isobutyraldehyde is as follows:

(CH₃)₂CHCHO + NH₃ + 0.5 O₂ → (CH₃)₂CHCN + 2 H₂O

This reaction is typically carried out in a fixed-bed reactor packed with a heterogeneous catalyst.

Caption: Ammoxidation of Isobutyraldehyde.

Experimental Protocol: Vapor-Phase Ammoxidation

This protocol is a representative procedure based on patent literature for the continuous vapor-phase ammoxidation of isobutyraldehyde.

1.2.1. Catalyst Preparation (Example: Nickel-Molybdenum Oxide on Alumina)

-

Support Impregnation: A solution of nickel nitrate and ammonium molybdate is prepared in distilled water.

-

Drying: The alumina support is added to the solution, and the mixture is agitated until the solution is fully absorbed. The impregnated support is then dried in an oven at 120°C for 12 hours.

-

Calcination: The dried material is calcined in a furnace under a flow of air. The temperature is gradually ramped to 500-600°C and held for 4-6 hours to yield the final mixed metal oxide catalyst.

1.2.2. Reactor Setup and Procedure

-

Reactor Assembly: A fixed-bed reactor (e.g., a quartz or stainless steel tube) is packed with the prepared catalyst. The reactor is placed in a tube furnace equipped with a temperature controller.

-

Gas Feed System: Mass flow controllers are used to precisely regulate the flow of isobutyraldehyde vapor, ammonia, and air (as the oxygen source) into the reactor. Isobutyraldehyde is vaporized by passing it through a heated zone before mixing with the other gases.

-

Reaction: The reactor is heated to the desired reaction temperature (typically 300-450°C). The gaseous mixture of isobutyraldehyde, ammonia, and air is then passed through the catalyst bed.

-

Product Collection: The reactor effluent is passed through a series of condensers cooled with chilled water or a dry ice/acetone bath to liquefy the products and unreacted starting materials.

-

Analysis and Purification: The collected liquid is analyzed by gas chromatography (GC) to determine the conversion of isobutyraldehyde and the selectivity for this compound. The this compound can be purified from the crude product mixture by fractional distillation.

Quantitative Data

The following table summarizes typical reaction parameters and product distribution for the vapor-phase ammoxidation of isobutyraldehyde, based on data from patent literature.

| Parameter | Value | Reference |

| Catalyst Composition | NiO-MoO₃ on Al₂O₃ | Patent Literature |

| Temperature (°C) | 350 - 450 | Patent Literature |

| Pressure | Atmospheric | Patent Literature |

| **Molar Feed Ratio (Aldehyde:NH₃:O₂) ** | 1 : 1-5 : 1-3 | Patent Literature |

| Isobutyraldehyde Conversion (%) | 80 - 95 | Patent Literature |

| This compound Selectivity (%) | 60 - 80 | Patent Literature |

| Major Byproducts | Methacrylonitrile, Acetonitrile, CO, CO₂ | Patent Literature |

Two-Step Synthesis via Isobutyraldehyde Oxime

This synthetic route involves two discrete steps: the formation of isobutyraldehyde oxime from isobutyraldehyde and a hydroxylamine salt, followed by the dehydration of the oxime to yield this compound. This method is well-suited for laboratory-scale synthesis.

Reaction Pathway

Step 1: Oxime Formation (CH₃)₂CHCHO + NH₂OH·HCl → (CH₃)₂CHCH=NOH + HCl + H₂O

Step 2: Oxime Dehydration (CH₃)₂CHCH=NOH → (CH₃)₂CHCN + H₂O

Caption: Two-Step Synthesis of this compound.

Experimental Protocols

2.2.1. Step 1: Preparation of Isobutyraldehyde Oxime

This protocol is a general method for the synthesis of aldoximes.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.

-

Addition of Aldehyde: To this solution, add isobutyraldehyde (1.0 equivalent) dropwise with stirring.

-

Neutralization: Slowly add a solution of sodium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction, maintaining the pH between 7 and 8. The reaction is typically exothermic and may require cooling in an ice bath.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is usually complete within 1-2 hours at room temperature.

-

Work-up and Isolation: The product, isobutyraldehyde oxime, may precipitate out of the solution or can be extracted with a suitable organic solvent such as diethyl ether or ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime. The product can be further purified by distillation or recrystallization if necessary.

2.2.2. Step 2: Dehydration of Isobutyraldehyde Oxime to this compound

This protocol is adapted from a reliable procedure for the dehydration of amides using phosphorus pentoxide, which is also effective for oximes.[1]

-

Reaction Setup: In a dry round-bottom flask, place phosphorus pentoxide (1.5 - 2.0 equivalents).

-

Addition of Oxime: To this, add the prepared isobutyraldehyde oxime (1.0 equivalent). The flask is then equipped with a distillation apparatus.

-

Dehydration and Distillation: The mixture is heated gently. The this compound formed will distill directly from the reaction mixture. The product should be collected in a receiver cooled in an ice bath.

-

Purification: The collected distillate is crude this compound. It can be further purified by a second distillation, optionally over a small amount of phosphorus pentoxide to ensure complete dryness.[1]

Quantitative Data

The following tables summarize the typical reaction conditions and yields for the two-step synthesis of this compound.

Table 2.1: Synthesis of Isobutyraldehyde Oxime

| Parameter | Value |

| Reagents | Isobutyraldehyde, Hydroxylamine Hydrochloride, Base (e.g., Na₂CO₃) |

| Solvent | Water or Ethanol/Water |

| Temperature (°C) | 0 - 25 |

| Reaction Time (h) | 1 - 3 |

| Yield (%) | 85 - 95 |

Table 2.2: Dehydration of Isobutyraldehyde Oxime

| Parameter | Value | Reference |

| Dehydrating Agent | Phosphorus Pentoxide (P₂O₅) | [1] |

| Stoichiometry (Oxime:P₂O₅) | 1 : 1.5-2.0 | [1] |

| Temperature (°C) | Distillation from reaction mixture | [1] |

| Yield (%) | 70 - 90 | [1] |

Purification of this compound

The final product from both synthetic routes can be purified by fractional distillation. This compound has a boiling point of 107-108°C at atmospheric pressure.

Caption: Purification of this compound.

Conclusion

The synthesis of this compound from isobutyraldehyde can be effectively achieved through two primary routes. The choice of method depends on the desired scale of production and the available resources. Direct vapor-phase ammoxidation is a highly efficient method for industrial-scale synthesis, offering a continuous process with good yields. The two-step synthesis via isobutyraldehyde oxime is a versatile and reliable method for laboratory-scale preparations, allowing for high purity of the final product. The detailed protocols and data presented in this guide are intended to provide researchers and professionals with the necessary information to successfully implement these synthetic strategies.

References

Isobutyronitrile: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyronitrile ((CH₃)₂CHCN), also known as 2-methylpropanenitrile, is a branched-chain nitrile with emerging significance due to its unique structural properties and presence in diverse environments. While primarily recognized as a synthetic intermediate, this compound also occurs naturally, originating from microbial metabolism and extraterrestrial sources. This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, detailing its microbial biosynthesis and degradation. Furthermore, this document outlines established experimental protocols for the extraction, detection, and quantification of this compound from various matrices, offering valuable methodologies for researchers in natural product chemistry, environmental science, and drug discovery.

Natural Occurrence of this compound

The natural presence of this compound is confirmed in both terrestrial and extraterrestrial environments. Its origins are primarily linked to microbial activity and interstellar chemistry.

Microbial Sources

Certain microorganisms are capable of producing this compound as a volatile catabolite of the amino acid valine. This has been observed in laboratory cultures, particularly under conditions of low oxygen. The anaerobic degradation of amino acids by various bacteria is another potential pathway for its formation in the environment.[1][2]

Table 1: Microbial Producers of this compound

| Mιcroorganιsm | Substrate | Condιtιons | Reference |

| Aeromonas spp. | Valine | Low oxygen | [2][3] |

| Moraxella spp. | Valine | Low oxygen | [2][3] |

Microbial communities in specific ecological niches, such as soda lake sediments and soda soils, have been shown to utilize this compound as a source of carbon and nitrogen.[1] This implies the presence of this nitrile in these environments, where it plays a role in microbial metabolism.

Extraterrestrial Sources

A remarkable discovery has been the detection of this compound in extraterrestrial objects. It has been identified in meteorites and in the star-forming region Sagittarius B2.[4] The significance of this finding lies in its branched carbon structure, a feature common in molecules considered essential for life, such as amino acids. This discovery lends weight to the hypothesis that complex organic molecules, which are precursors to life, may have formed in interstellar space and been delivered to Earth.[4]

Table 2: Extraterrestrial Occurrences of this compound

| Source | Locatιon | Sιgnιfιcance | Reference |

| Meteorites | Various | Delivery of prebiotic molecules to Earth | [4] |

| Sagittarius B2 | Star-forming region | Formation in interstellar space | [4] |

Occurrence in Plants and Food

Currently, there is a lack of scientific literature reporting the natural occurrence of this compound in plants or food products. While some studies have investigated the migration of related compounds from packaging materials into food, this does not represent a natural source of this compound.[5]

Biosynthesis and Metabolic Pathways

The primary known biosynthetic pathway for this compound in microorganisms is through the catabolism of the branched-chain amino acid, valine. Although the precise enzymatic steps are not fully elucidated in all organisms, the general pathway is understood to involve the conversion of valine to this compound.

Conversely, certain microbial consortia can degrade this compound, utilizing it as a nutrient source. This metabolic pathway involves a two-step enzymatic hydrolysis. First, a nitrile hydratase converts this compound to isobutyramide. Subsequently, an amidase hydrolyzes isobutyramide to isobutyrate and ammonia. The isobutyrate can then enter central metabolic pathways.[1]

Experimental Protocols

The detection and quantification of this compound in various matrices require specific analytical methodologies. The following sections detail generalized experimental protocols that can be adapted for the analysis of this compound in microbial cultures and environmental samples.

Extraction of this compound

The choice of extraction method depends on the sample matrix.

For the analysis of volatile this compound produced by microbial cultures, headspace sampling is a suitable and non-invasive technique.

Protocol:

-

Grow the microbial culture in a sealed vial with a septum.

-

Incubate under the desired conditions (e.g., specific temperature, oxygen level).

-

After the incubation period, collect a sample of the headspace gas using a gas-tight syringe.

-

Directly inject the gas sample into a gas chromatograph (GC) for analysis.

For soil and water samples, a solvent extraction is necessary to isolate the this compound.

Protocol for Soil Samples:

-

Collect a representative soil sample and determine its moisture content.

-

To a known mass of soil, add a suitable organic solvent (e.g., methanol, acetonitrile).

-

Agitate the mixture (e.g., by sonication or shaking) for a defined period to ensure efficient extraction.

-

Separate the solvent from the soil solids by centrifugation or filtration.

-

The resulting extract can be concentrated and analyzed.

Protocol for Water Samples:

-

Collect a water sample in a clean, airtight container.

-

Perform a liquid-liquid extraction by adding an immiscible organic solvent to the water sample.

-

Shake the mixture vigorously to partition the this compound into the organic phase.

-

Allow the phases to separate and collect the organic layer.

-

The extract can be dried, concentrated, and analyzed.

Detection and Quantification

Gas chromatography (GC) is the primary technique for the analysis of volatile compounds like this compound.

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-624).

-

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) for identification and quantification. A nitrogen-phosphorus detector (NPD) can also be used for enhanced sensitivity and selectivity for nitrogen-containing compounds.

GC Method Parameters (Example):

-

Injection Mode: Split or splitless, depending on the expected concentration.

-

Injector Temperature: 200-250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) to elute the compound.

-

Carrier Gas: Helium or nitrogen.

-

Detector Temperature: 250-300 °C.

Quantification: Quantification is typically performed using an external standard calibration curve. A series of standards with known concentrations of this compound are analyzed, and a calibration curve is generated by plotting the peak area against the concentration. The concentration of this compound in the unknown sample is then determined from this curve.

Table 3: Analytical Techniques for this compound Analysis

| Technιque | Detector | Advαntαges | Dιsαdvαntαges |

| Gas Chromatography | Flame Ionization Detector (FID) | Robust, good for quantification | Not selective, identification based on retention time |

| Gas Chromatography | Mass Spectrometry (MS) | High selectivity and sensitivity, structural confirmation | More complex instrumentation |

| Gas Chromatography | Nitrogen-Phosphorus Detector (NPD) | High selectivity for nitrogen compounds | Not as common as FID or MS |

Conclusion

This compound, while a well-known synthetic compound, has fascinating natural origins that are beginning to be understood. Its production by microorganisms and its presence in extraterrestrial environments highlight its potential role in biogeochemical cycles and astrobiology. For researchers in drug development and natural product science, the microbial pathways for this compound synthesis and degradation may offer novel enzymatic tools. The analytical protocols outlined in this guide provide a foundation for the further investigation of this compound in diverse natural matrices, paving the way for a more complete understanding of its distribution and significance.

References

An In-depth Technical Guide to the Safe Handling of Isobutyronitrile

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for isobutyronitrile (CAS No. 78-82-0). The information is compiled from various safety data sheets (SDS) and chemical safety resources to ensure a thorough understanding for professionals working with this compound.

Chemical and Physical Properties

This compound, also known as 2-methylpropionitrile or isopropyl cyanide, is a clear, colorless liquid with an almond-like odor.[1][2] It is a highly flammable and toxic organic compound.[3][4] Its fundamental physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₇N | [4][5] |

| Molecular Weight | 69.11 g/mol | [5][6] |

| Appearance | Clear colorless liquid | [1][3][6] |

| Odor | Almond-like | [1][2][3] |

| Boiling Point | 103.9°C to 108°C (219°F) | [3][4][6] |

| Melting Point | -72°C (-97°F to -98°F) | [2][3][4] |

| Flash Point | 8°C (46.4°F - 47°F) | [1][6][7] |

| Autoignition Temp. | 482°C (899.6°F) | [7] |

| Vapor Pressure | 100 mmHg at 54.4°C (130°F) | [1][6] |

| Vapor Density | 2.38 (Air = 1) | [3][6] |

| Specific Gravity | 0.733 to 0.770 g/mL | [4][6] |

| Solubility | Slight in water; very soluble in organics |[3][6] |

Hazard Identification and Toxicology

This compound is classified as a highly hazardous substance. It is fatal if swallowed, inhaled, or in contact with skin.[3][7][8] The vapor can form explosive mixtures with air and may travel to an ignition source and flash back.[6][7] Combustion produces toxic oxides of nitrogen.[1][6] Chronic exposure may lead to effects similar to cyanide poisoning, as it can be metabolized to cyanide in the body, which inhibits cellular respiration.[7]

Table 2: Toxicological Data and Exposure Limits for this compound

| Parameter | Route | Species | Value | Source(s) |

|---|---|---|---|---|

| LD50 | Oral | Mouse | 25 mg/kg | [7] |

| LD50 | Oral | Rabbit | 14 mg/kg | [7] |

| LD50 | Oral | Rat | 50 - 102 mg/kg | [4][7] |

| LD50 | Skin | Rabbit | 200 mg/kg | [7] |

| NIOSH REL | TWA (10-hr) | N/A | 8 ppm (22 mg/m³) | [7][9] |

| OSHA PEL | TWA | N/A | None listed |[7] |

Symptoms of Exposure:

-